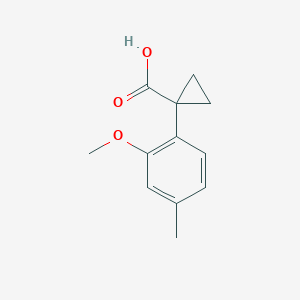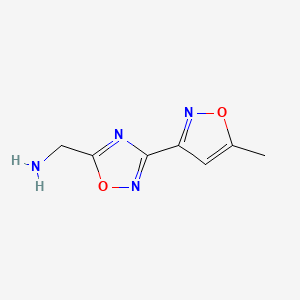
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the class of heterocyclic organic compounds It features a unique structure combining an isoxazole ring and an oxadiazole ring, which are both five-membered rings containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the isoxazole ring followed by the construction of the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its heterocyclic rings are of particular interest for their potential biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: Another isoxazole derivative with different substituents.
3-Amino-4,5-dimethylisoxazole: Similar structure but with an amino group instead of the oxadiazole ring.
3-Amino-5-tert-butylisoxazole: Features a tert-butyl group, offering different steric and electronic properties.
Uniqueness
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to its combination of an isoxazole and an oxadiazole ring. This dual-ring structure provides distinct reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C7H8N4O2/c1-4-2-5(10-12-4)7-9-6(3-8)13-11-7/h2H,3,8H2,1H3 |
InChIキー |
PBTVSLHTNIRGBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



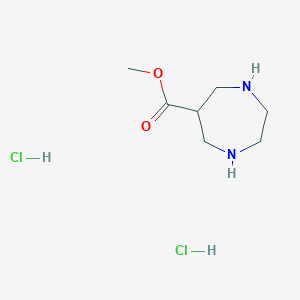
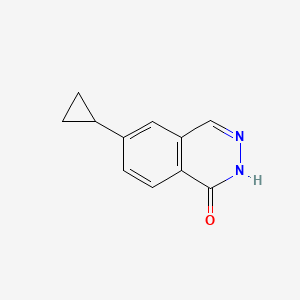
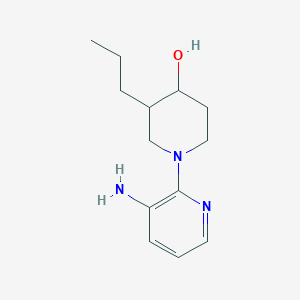


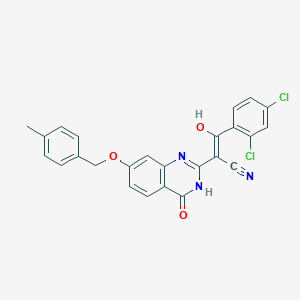
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
